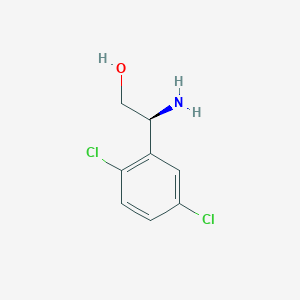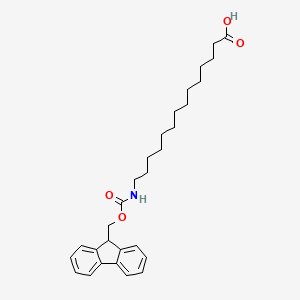
(R)-2-(o-Tolyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(o-Tolyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to act as scaffolds for drug development. The ®-2-(o-Tolyl)pyrrolidine hydrochloride is particularly interesting due to its stereochemistry, which can influence its interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(o-Tolyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the o-tolyl group, which is an aromatic ring with a methyl substituent at the ortho position.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. This can be achieved by reacting the o-tolyl group with a suitable amine precursor under acidic conditions.
Chirality Introduction: The introduction of chirality is achieved through the use of chiral catalysts or chiral starting materials. This ensures that the final product is the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(o-Tolyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis and cyclization steps.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(o-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Oxidation: N-oxides of ®-2-(o-Tolyl)pyrrolidine hydrochloride.
Reduction: More saturated pyrrolidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(o-Tolyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(o-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer due to its unique spatial orientation, which influences its interaction with enantioselective proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
®-2-(o-Tolyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and development. Its ability to interact selectively with biological targets sets it apart from other pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKCHTNWTYLS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)







![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)


